N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

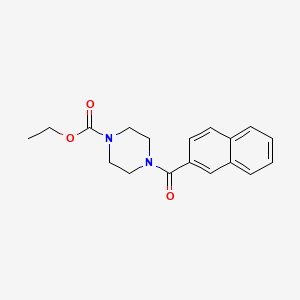

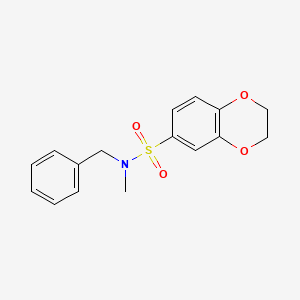

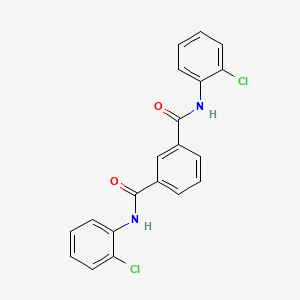

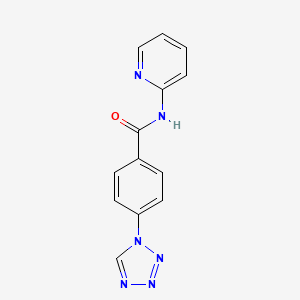

“N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its framework . It is part of a class of compounds known for their significant biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of “N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The substitution of the iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .科学的研究の応用

Nonlinear Optical Materials

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: has been studied for its potential as a nonlinear optical (NLO) material. NLO materials are crucial for the development of optical signal-processing devices, which are integral to information-telecommunication systems. The compound’s ability to exhibit second-order nonlinear optical effects can be harnessed for applications in high-speed signal processing, frequency bandwidth enhancement, and the development of compact devices with low power consumption .

Photonic Technology

In the field of photonic technology, the compound’s NLO properties can be utilized to expand the use of organic crystals. This includes applications in terahertz (THz) wave generation and detection, which are important for security scanning systems, wireless communications, and medical imaging .

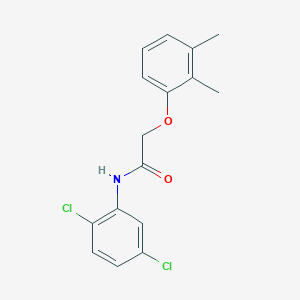

Material Science

The compound’s unique structure makes it a candidate for research in material science, particularly in the study of crystal growth and quality. Techniques for growing high-quality, large-size organic NLO single crystals are of interest for various applications, including laser technology and optical computing .

Advanced Manufacturing

The precise processing capabilities of this compound, as demonstrated by its use in NLO crystal characterization, indicate its potential in advanced manufacturing processes. This could include the production of highly specialized optical components or the development of new manufacturing techniques that require materials with specific optical properties .

Safety and Hazards

作用機序

Target of Action

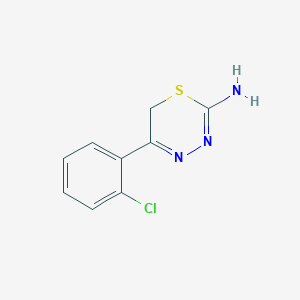

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as Cambridge id 6192422, is a sulfonamide derivative. Sulfonamides are known for their broad-spectrum antibacterial action . They are famous for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Therefore, the primary targets of this compound are likely to be bacterial cells.

Mode of Action

The mode of action of sulfonamides is initiated by the inhibition of folic acid synthesis with 4-aminobenzoic acid by restraining the foliate synthetase enzyme which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme involved in this pathway, it prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .

Result of Action

The result of the action of N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the inhibition of bacterial growth and replication. This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .

特性

IUPAC Name |

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-17(12-13-5-3-2-4-6-13)22(18,19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNGGQRBMXLWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)

![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)